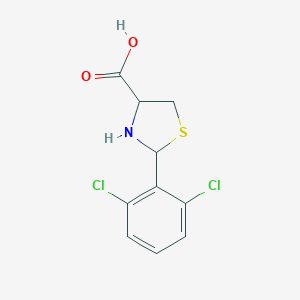

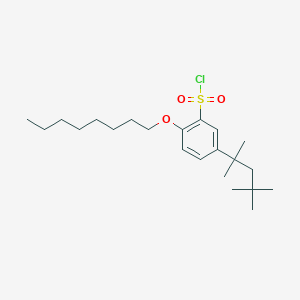

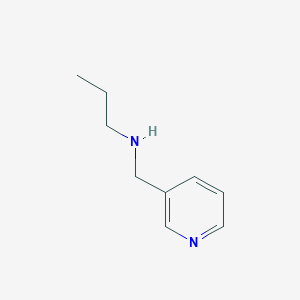

![molecular formula C20H17N B021068 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole CAS No. 117766-87-7](/img/structure/B21068.png)

6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole

Übersicht

Beschreibung

Synthesis Analysis

Carbazole alkaloids, including 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, are synthesized through various methods, one of the key steps being an allene-mediated electrocyclic reaction involving an indole [b]-bond for the construction of a highly substituted carbazole ring. Advanced synthesis techniques also include transition-metal catalyzed C-H functionalization, metal-free cyclization, three-component reactions, and electrophilic iodocyclizations, providing diversely substituted carbazoles with profound pharmacological activity (Aggarwal, T., Sushmita, S., & Verma, A., 2019).

Molecular Structure Analysis

The molecular structure of carbazoles, particularly 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, is characterized by a highly substituted carbazole ring. The phenolic carbazole core, possessing hydroxyl groups at specific positions, plays a crucial role in determining the compound's antioxidant activity, suggesting an intricate relationship between the molecular structure and biological functions (Hieda, Y., 2017).

Chemical Reactions and Properties

Carbazoles undergo various chemical reactions, including halogenation, which can lead to the formation of halogenated carbazoles in the environment. These reactions reflect the compound's reactivity and potential for modification, which is crucial for developing novel compounds with enhanced biological or physical properties (Parette, R. et al., 2015).

Physical Properties Analysis

The physical properties of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, such as solubility, melting point, and stability, are essential for its application in various fields. These properties are determined by the compound's molecular structure and functional groups, influencing its behavior in different environments and under various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, basicity, and photophysical properties, are influenced by the compound's molecular structure. Carbazoles are known for their photophysical properties, making them useful in photovoltaic cells, biomedical imaging, and fluorescent polymers. These properties are derived from the carbazole's ability to undergo specific chemical reactions and its electronic structure, which can be modified through substitution to enhance desired properties (Dinda, E., Bhunia, S. K., & Jana, R., 2020).

Wissenschaftliche Forschungsanwendungen

Toxicology and Carcinogenesis :

- 7H-Dibenzo[c,g]carbazole (DBC) and its metabolites produce DNA adducts in various tissues upon topical application, with different adducts being predominant in different organs like the liver and lung (Talaska et al., 1994).

- 7H-DBC and its derivatives are known to induce DNA adducts and tumors in mouse liver and skin, highlighting their potential as a subject of carcinogenic studies (Renault et al., 1998).

- Monohydroxylated derivatives of 7H-DBC, like 1-OH-DBC, 13-c-OH-DBC, and 5-OH-DBC, are significant in cancer research (Xue & Warshawsky, 1992).

Antimicrobial Research :

- New N-substituted 1H-dibenzo[a,c]carbazole derivatives have shown potential antimicrobial activity against bacteria and fungi (Gu et al., 2014).

- Novel 1H-dibenzo[a,c]carbazole derivatives, particularly compound 6d, exhibit pronounced antibacterial activities and moderate antifungal activities (Gu & Wang, 2010).

Applications in Material Science :

- Dibenzo[c,g]carbazole-cored unfused-ring acceptor (DCB-4F) can deliver significant power conversion efficiency (PCE) in as-cast organic solar cells, marking its importance in renewable energy research (Du et al., 2021).

- In the field of organic light-emitting diodes (OLEDs), compounds incorporating this structure have been used to develop high-efficiency blue phosphorescent OLEDs with slow efficiency roll-off (Deng et al., 2013).

Metabolism and Organ-Specific Effects :

- The metabolism of 7H-DBC in the lung leads to the formation of 7-hydroxydibenzo[c,g]carbazole, which is associated with respiratory tract tumors (Warshawsky & Myers, 1981).

- Ultraviolet A radiation can enhance the toxicity of 7H-DBC and its derivatives, contributing to increased incidence of skin cancer (Sedláčková et al., 2015).

Molecular Biology and Chemistry :

- Studies have been conducted on DNA adduct formation by 7H-DBC and its derivatives in primary mouse embryo cells (Gábelová et al., 1997).

- Research has also focused on the binding of 5,9-dimethyl dibenzo[c,g]carbazole to mouse hepatic cytosolic proteins, which is crucial in understanding its interaction with biological molecules (Valero et al., 1983).

Zukünftige Richtungen

Carbazole scaffolds, which include 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, have been the key structural motif of many biologically active compounds including natural and synthetic products. They have taken an important part in all the existing anti-cancer drugs because of their discovery from a large variety of organisms, including bacteria, fungi, plants, and animals . This suggests that the study and development of carbazole derivatives, including 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, may continue to be a significant area of research in the future.

Eigenschaften

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,16,18,20-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-8,21H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMSQWXOEBBYGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)C4=C(N2)CCC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327488 | |

| Record name | 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole | |

CAS RN |

117766-87-7 | |

| Record name | 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

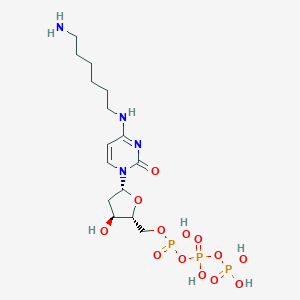

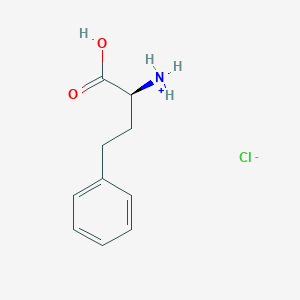

![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)

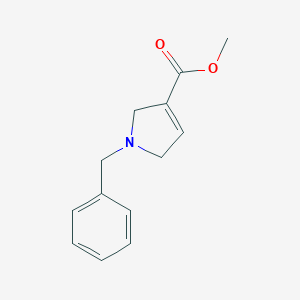

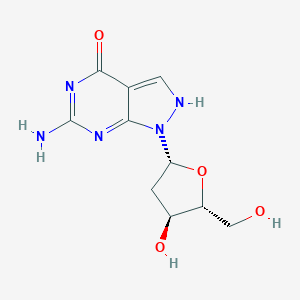

![7-{[Amino(phenyl)acetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B21000.png)